![molecular formula C18H20N2O4S B4852839 N~1~-(4-acetylphenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4852839.png)
N~1~-(4-acetylphenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Übersicht
Beschreibung
N~1~-(4-acetylphenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, commonly known as AMG 487, is a small molecule antagonist of the CC chemokine receptor 9 (CCR9). It is a promising therapeutic agent for the treatment of inflammatory bowel disease (IBD), as it has been shown to selectively target and inhibit the migration of CCR9-expressing immune cells to the gut.
Wirkmechanismus
AMG 487 selectively binds to and blocks the activity of N~1~-(4-acetylphenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, a chemokine receptor that is highly expressed on the surface of certain immune cells, including T cells and B cells. By inhibiting the migration of these cells to the gut, AMG 487 can reduce the inflammation and tissue damage associated with IBD.
Biochemical and Physiological Effects:
AMG 487 has been shown to have a number of biochemical and physiological effects in both animal models and human patients. These include:
- Inhibition of N~1~-(4-acetylphenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide-mediated chemotaxis and migration of immune cells to the gut
- Reduction of inflammation and tissue damage in the gut
- Promotion of mucosal healing and restoration of barrier function
- Modulation of cytokine and chemokine production in the gut
- Enhancement of regulatory T cell function
Vorteile Und Einschränkungen Für Laborexperimente
AMG 487 has several advantages as a tool for studying the role of N~1~-(4-acetylphenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide in IBD and other diseases. It is highly selective for N~1~-(4-acetylphenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide and does not cross-react with other chemokine receptors, which allows for precise targeting of this pathway. It is also relatively easy to synthesize and has good pharmacokinetic properties.
However, there are also some limitations to using AMG 487 in lab experiments. For example, it may not fully recapitulate the complexity of the immune response in IBD, as other chemokine receptors and signaling pathways are also involved. Additionally, its effects may be influenced by factors such as disease severity, patient heterogeneity, and concomitant medication use.
Zukünftige Richtungen
There are several potential future directions for research on AMG 487 and its applications in IBD and other diseases. These include:
- Investigation of the optimal dosing and administration regimens for AMG 487 in human patients
- Exploration of the potential for combination therapy with other agents targeting the gut immune response
- Development of more selective and potent N~1~-(4-acetylphenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide antagonists
- Study of the role of N~1~-(4-acetylphenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide in other inflammatory and autoimmune diseases, such as psoriasis and rheumatoid arthritis
- Examination of the effects of AMG 487 on other aspects of the gut microbiome and host-microbe interactions.
Wissenschaftliche Forschungsanwendungen
AMG 487 has been extensively studied for its potential therapeutic applications in IBD. Preclinical studies have shown that it can effectively reduce inflammation and promote mucosal healing in animal models of colitis. Clinical trials have also demonstrated its safety and efficacy in human patients with Crohn's disease.
Eigenschaften
IUPAC Name |
N-(4-acetylphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-13-4-10-17(11-5-13)25(23,24)20(3)12-18(22)19-16-8-6-15(7-9-16)14(2)21/h4-11H,12H2,1-3H3,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVNKTXJFXFYBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NC2=CC=C(C=C2)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.